Dimethyl 2-(bromomethyl)-[1,1'-biphenyl]-4,4'-dicarboxylate
Description
Properties
Molecular Formula |
C17H15BrO4 |
|---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
methyl 3-(bromomethyl)-4-(4-methoxycarbonylphenyl)benzoate |
InChI |
InChI=1S/C17H15BrO4/c1-21-16(19)12-5-3-11(4-6-12)15-8-7-13(17(20)22-2)9-14(15)10-18/h3-9H,10H2,1-2H3 |
InChI Key |
DZOVXWQFLLBJPL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)OC)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(bromomethyl)-[1,1’-biphenyl]-4,4’-dicarboxylate typically involves the bromination of a suitable biphenyl precursor followed by esterification. One common method involves the bromination of 2,2’-dimethyl-1,1’-biphenyl using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting bromomethyl derivative is then subjected to esterification with methanol in the presence of a strong acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of dimethyl 2-(bromomethyl)-[1,1’-biphenyl]-4,4’-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination and esterification steps are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(bromomethyl)-[1,1’-biphenyl]-4,4’-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent used for ester reduction.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include primary alcohols.
Scientific Research Applications
Applications in Organic Synthesis
-
Building Block for Complex Molecules :
- Dimethyl 2-(bromomethyl)-[1,1'-biphenyl]-4,4'-dicarboxylate serves as a versatile building block in the synthesis of more complex organic molecules. Its bromomethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
-
Synthesis of Metal-Organic Frameworks (MOFs) :
- The compound has potential applications in the development of metal-organic frameworks. MOFs are porous materials composed of metal ions coordinated to organic ligands. The biphenyl structure provides rigidity and stability, which is advantageous for creating robust frameworks with high surface areas.
-
Reagents in Chemical Reactions :
- It can act as a reagent in various chemical reactions, including cross-coupling reactions and as a precursor for other functionalized biphenyl derivatives. The ability to modify the bromomethyl group enhances its utility in synthetic organic chemistry.
Applications in Materials Science
-
Polymer Chemistry :
- This compound can be used to synthesize polymers with specific properties. The biphenyl moiety contributes to the thermal and mechanical stability of the resulting polymers.
-
Dyes and Pigments :
- Given its structural characteristics, this compound may also find applications in dye chemistry where biphenyl derivatives are known for their color properties and stability under light exposure.
-
Nanotechnology :
- The compound's ability to form stable complexes with metals makes it a candidate for applications in nanotechnology, particularly in creating nanoscale materials with tailored electronic properties.
Case Study 1: Synthesis of Functionalized Biphenyl Derivatives
A research study demonstrated the successful use of this compound as a precursor for synthesizing various functionalized biphenyl derivatives through nucleophilic substitution reactions. The results indicated high yields and selectivity towards desired products, showcasing its effectiveness as a synthetic intermediate .
Case Study 2: Development of Metal-Organic Frameworks
In another study focused on materials science, researchers utilized this compound to construct metal-organic frameworks that exhibited exceptional gas adsorption properties. The frameworks demonstrated potential applications in gas storage and separation technologies .
Mechanism of Action
The mechanism of action of dimethyl 2-(bromomethyl)-[1,1’-biphenyl]-4,4’-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The ester groups can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols. The biphenyl core provides structural rigidity and stability to the molecule, making it suitable for various applications.
Comparison with Similar Compounds
Dimethyl 2-Nitro-[1,1'-Biphenyl]-4,4'-Dicarboxylate
- Structure: Nitro (-NO2) group at the 2-position.
- Synthesis: Nitration of dimethyl biphenyl-4,4'-dicarboxylate using concentrated HNO3/H2SO4 (85% yield, ).
- Applications: Intermediate for amino derivatives via reduction (e.g., catalytic hydrogenation to dimethyl 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylate, ). The nitro group’s electron-withdrawing nature stabilizes negative charges, aiding in MOF ligand design ().
Dimethyl 2-Amino-[1,1'-Biphenyl]-4,4'-Dicarboxylate
- Structure: Amino (-NH2) group at the 2-position.
- Synthesis : Reduction of the nitro derivative using Pd/C and H2 (90% yield, ).
- Applications: Precursor for thiourea-functionalized derivatives (e.g., reaction with thiophosgene to form isothiocyanate intermediates, ). The amino group enables hydrogen bonding and coordination to metal ions in MOFs ().
Dimethyl 2-(Trifluoromethylsulfonyloxy)-[1,1'-Biphenyl]-4,4'-Dicarboxylate
- Structure : Triflate (-OSO2CF3) group at the 2-position.
- Synthesis : Derived from hydroxyl or bromo precursors via sulfonylation (85% yield, ).
- Applications : Triflate acts as a leaving group in palladium-catalyzed cross-coupling reactions, useful in medicinal chemistry (e.g., stapled peptide synthesis, ).
Dimethyl 2,2'-Dinitro-[1,1'-Biphenyl]-4,4'-Dicarboxylate
- Structure : Nitro groups at both 2- and 2'-positions.
- Synthesis : Double nitration under acidic conditions ().
- Applications: Potential for dual functionalization (e.g., reduction to diamino derivatives for porous MOFs, ).
Functional Group Reactivity and Stability
| Substituent | Electron Effect | Reactivity | Stability |
|---|---|---|---|
| Bromomethyl (-CH2Br) | Weakly electron-withdrawing | Nucleophilic substitution (e.g., SN2), Suzuki coupling | Sensitive to light/moisture |
| Nitro (-NO2) | Strongly electron-withdrawing | Reduction to amines, electrophilic substitution | Stable under acidic conditions |
| Amino (-NH2) | Electron-donating | Acylation, thiourea formation | Oxidizes in air; requires protection |
| Triflate (-OSO2CF3) | Strongly electron-withdrawing | Cross-coupling reactions | Hydrolyzes slowly in aqueous media |
MOF Ligand Design
- Nitro/Amino Derivatives: Used in MOFs for gas storage (CO2, CH4) due to tunable pore size and functional groups ().
- Bromomethyl Derivative: Potential cross-linker for post-synthetic modification (PSM) in MOFs, analogous to brominated bipyridine ligands ().
Pharmaceutical Intermediates
- Thiourea Derivatives : Exhibit antimicrobial activity ().
- Bromomethyl Group : Serves as a handle for attaching bioactive moieties (e.g., in α-联苯双酯 analogs for hepatitis treatment, ).
Data Tables
Table 1. Comparative Physicochemical Properties
Research Findings and Trends
- MOF Functionalization: Bromomethyl and amino derivatives are pivotal in creating MOFs with tailored porosity and reactivity ().
- Antimicrobial Activity: Thiourea derivatives derived from amino precursors show MIC values <10 µg/mL against S. aureus and C. albicans ().
- Synthetic Efficiency : High yields (>85%) are achievable for nitro and triflate derivatives, underscoring their practicality in scale-up ().
Biological Activity
Dimethyl 2-(bromomethyl)-[1,1'-biphenyl]-4,4'-dicarboxylate is a chemical compound with potential applications in organic synthesis and materials science. Its structure includes a bromomethyl group attached to a biphenyl framework, along with two ester functionalities. This article explores its biological activity, focusing on antimicrobial properties, potential metabolic interactions, and comparisons with structurally similar compounds.
- Molecular Formula : CHBrO
- Molecular Weight : 363.20 g/mol
- CAS Number : 1186048-29-2
Comparative Analysis
A comparison of this compound with related compounds highlights its unique features and potential applications:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate | 792-74-5 | 0.98 | Lacks bromomethyl group; simpler structure |
| Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate | 55676-77-2 | 0.93 | Different positioning of carboxylic groups |
| Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate | 393522-78-6 | 1.00 | Hydroxymethyl substitution instead of bromine |
| Diethyl naphthalene-2,6-dicarboxylate | 15442-73-6 | 0.93 | Naphthalene core instead of biphenyl |
This table illustrates that while this compound shares structural characteristics with these compounds, its unique bromomethyl group and specific arrangement of carboxylic acid functionalities set it apart for specialized applications in synthesis and materials science.
Case Studies and Research Findings
Research on structurally similar compounds supports the hypothesis that brominated biphenyl derivatives can exhibit lower cytotoxicity compared to their non-brominated counterparts. Studies have shown that brominated compounds often retain or enhance biological activity while reducing toxicity profiles .
For example:
Q & A
Q. What are the standard protocols for synthesizing dimethyl 2-(bromomethyl)-[1,1'-biphenyl]-4,4'-dicarboxylate?
The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, a modified procedure uses (4-(methoxycarbonyl)phenyl)boronic acid and 4-bromo-2,6-diisopropylaniline with Pd(PPh₃)₄ as a catalyst in a dioxane/H₂O solvent system under nitrogen at 95°C for 48 hours . Post-reaction purification via column chromatography (petroleum ether/ethyl acetate eluent) ensures product isolation. Bromination steps may follow to introduce the bromomethyl group, as seen in analogous bipyridine derivatives .
Q. What characterization techniques are essential for verifying the compound’s structure?
Key methods include:
- NMR spectroscopy : To confirm substitution patterns and functional groups.
- X-ray crystallography : Critical for resolving stereochemistry and solid-state packing, as demonstrated in crystallographic studies of related biphenyl carboxylates .
- Mass spectrometry : Validates molecular weight and bromine isotope patterns.
Q. How should researchers handle safety concerns during synthesis?
Safety data sheets (SDS) classify biphenyl carboxylates as skin/eye irritants (GHS07). Use tightly sealed goggles, gloves, and fume hoods. Avoid inhalation; consult SDS for emergency measures (e.g., CHEMTREC: +1-800-424-9300) .
Advanced Research Questions
Q. How can the bromomethyl group in this compound be leveraged for functionalizing metal-organic frameworks (MOFs)?
The bromomethyl moiety serves as a reactive site for post-synthetic modification (PSM) in MOFs. For example, nucleophilic substitution with thiourea or amines can introduce functional groups into MOF pores, enhancing gas adsorption or catalytic properties . Such strategies are critical for tailoring MOFs for applications like CO₂ capture .
Q. What experimental strategies address contradictions in crystallographic data for biphenyl derivatives?
Discrepancies in crystal structures (e.g., bond angles, packing motifs) may arise from solvent polarity or crystallization conditions. To resolve these:
Q. How can the reaction yield of bromomethyl-substituted biphenyls be optimized?
Key factors include:
Q. What mechanistic insights explain competing pathways in bromomethylation reactions?
Bromination may proceed via radical or electrophilic pathways depending on the initiator (e.g., NBS vs. Br₂). Monitor intermediates using LC-MS and kinetic studies. For example, highlights debromination side-reactions requiring careful control of stoichiometry and reaction time.
Q. How does the biphenyl core influence photophysical properties in functionalized derivatives?
The conjugated biphenyl system enables π-π* transitions, tunable via substituents. For hydroxylated analogs (e.g., H₂(BPDC-OH) in ), intramolecular hydrogen bonding red-shifts absorption spectra, relevant for photocatalysis or sensing applications.
Q. What computational tools are recommended for modeling biphenyl-based ligand interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
